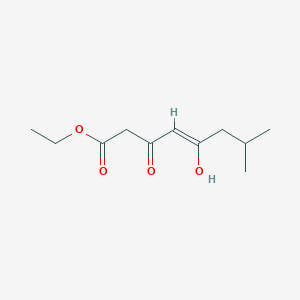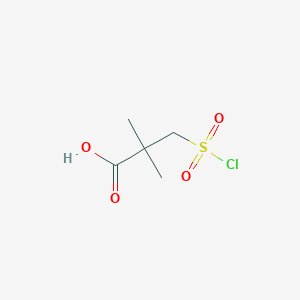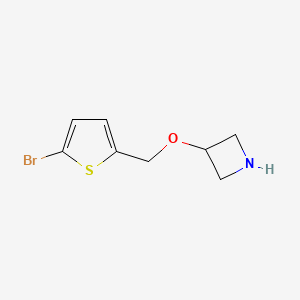
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 3-methoxy-4-methylphenylpropanoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are typically formed.
Substitution: Various substituted aromatic compounds can be produced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized with this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-butyloxycarbonyl) protected compounds: These compounds also serve as protecting groups for amino acids but are removed under different conditions.
Cbz (carbobenzyloxy) protected compounds: Another class of protecting groups used in peptide synthesis.
Uniqueness
The uniqueness of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid lies in its stability and ease of removal, making it a preferred choice in peptide synthesis.
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-16-11-12-17(14-24(16)31-2)13-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,14,22-23H,13,15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
SVWDGESJFLRLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


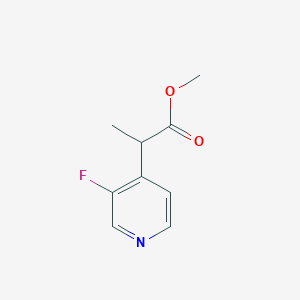
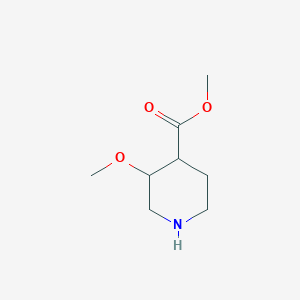
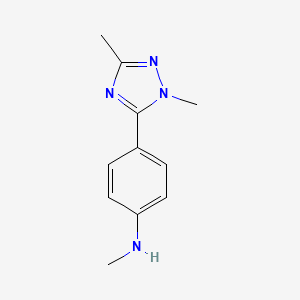
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
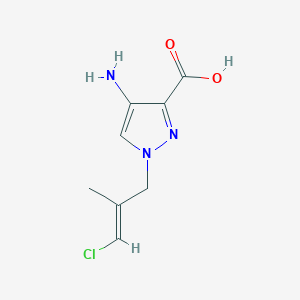
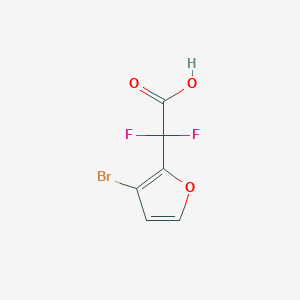
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
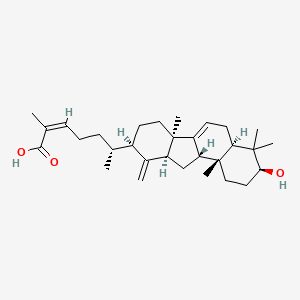
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
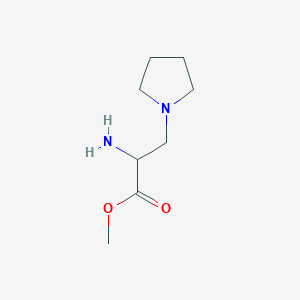
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
